molecular formula C6H3BrIN3 B1519789 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine CAS No. 875781-44-5

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B1519789
CAS No.: 875781-44-5
M. Wt: 323.92 g/mol
InChI Key: ULGMTONBTOMHOK-UHFFFAOYSA-N
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Description

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is a halogenated heterocyclic aromatic organic compound It belongs to the pyrrolopyrazine class of compounds, which are characterized by their fused pyrrole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available pyrrolopyrazine derivatives.

  • Halogenation: Bromination and iodination reactions are performed to introduce bromine and iodine atoms at the respective positions on the pyrrolopyrazine ring.

  • Reaction Conditions: These reactions are usually carried out under controlled conditions, including the use of specific halogenating agents, solvents, and temperatures to ensure the selective introduction of halogen atoms.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the desired compound in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the halogenated compound to simpler derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Reduced halogenated compounds or hydrocarbons.

  • Substitution Products: Derivatives with different functional groups, such as amines, alcohols, or ethers.

Scientific Research Applications

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is compared with other similar compounds, such as:

  • 2-Bromo-7-iodo-4H-pyrrolo[2,3-B]pyrazine: Similar structure but different tautomeric form.

  • 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine: Contains a tosyl group, which affects its reactivity and applications.

  • 2-Bromo-7-nitro-5H-pyrrolo[2,3-B]pyrazine: Contains a nitro group instead of iodine, leading to different chemical properties and applications.

Properties

IUPAC Name

2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGMTONBTOMHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656813
Record name 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875781-44-5
Record name 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine (258 mg, 1.3 mmol) in acetone (5 ml) was added N-iodosuccinimide (324 mg, 1.44 mmol) in one portion. The reaction mixture was stirred at room temperature for 45 minutes. The resulting precipitate was filtered off, washed with a minimal amount of acetone, and dried in vacuum to give the title compound as a light brown solid 1H-NMR (500 MHz, d6-DMSO) δ12.81 (s br, 1H), 8.40 (s, 1H), 8.19 (d, 3.0 Hz, 1H). MS: m/z 323.8/325.8 [MH+].
Quantity
258 mg
Type
reactant
Reaction Step One
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-5H-pyrrolo[3,2-b]pyrazine [Intermediate AS] (0.68 g, 3.4 mmol) in acetone (17 mL) was added N-iodosuccinimide (0.82 g, 3.6 mmol) and the resulting mixture was stirred for 4 h at rt. The mixture was evaporated in vacuo to yield a residue that was purified via silica gel chromatography eluting with 40% THF in hexanes to give the title compound as a yellow solid (0.99 g, 89%). 1H NMR (DMSO-d6, 300 MHz): δ 12.82 (s, 1H), 8.42 (s, 1H), 8.20 (s, 1H). HPLC retention time: 2.23 minutes. MS ESI (m/z): 324.0, 326.0 (M+H)+, calc. 323.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods III

Procedure details

1.5 g of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (7.57 mmol, 1 eq) was dissolved in 20 ml of N,N-dimethylformamide. 1.27 g of crushed potassium hydroxide pellets (22.7 mmol, 3 eq) were then added and the mixture was stirred for 10 min. The reaction flask was cooled in an ice bath and 1.92 g of iodine (7.57 mmol, 1 eq) was added in several portions over 1 hr. After 30 min. more the reaction was complete and about 10 ml 1M sodium thiosulfate solution, water and ethyl acetate were added. The layers were separated and the aqueous layer was extracted with ethyl acetate two times more. The combined ethyl acetate layers were washed with water and saturated sodium chloride solution, and then dried over sodium sulfate. After filtration and evaporation of solvent 2.4 g of solid (97%) was obtained and used directly in the next reaction.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
1.92 g
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 2
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2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine
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2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 5
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 6
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine

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